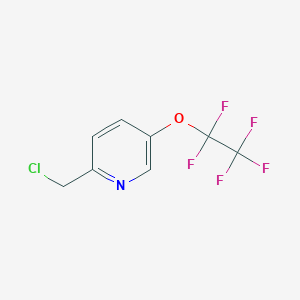

2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine, also known as CF3-Py-Cl, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including as a reagent in chemical reactions and as a probe for studying biological systems.

Scientific Research Applications

Hydrogen Bonding and Complex Formation

Studies have shown that pyridine derivatives, including those with chloromethyl and fluoroethoxy groups, form complex hydrogen-bonding interactions with other molecules. For instance, pyridine N-oxides exhibit the ability to form crystalline complexes with pentachlorophenol, demonstrating the significance of such compounds in studying hydrogen bonding mechanisms and designing new molecular assemblies (Dega-Szafran et al., 1997).

Catalysis and Organic Synthesis

The chloromethyl and pentafluoroethoxy functional groups in pyridines have been utilized in catalysis and the synthesis of complex organic molecules. For example, organometallic complexes involving such pyridine derivatives have been synthesized and applied in transfer hydrogenation of ketones and oxidation of alcohols, showcasing their utility in catalytic processes (Prakash et al., 2012).

Intermediate for Agrochemicals and Pharmaceuticals

Compounds with chloromethyl and pentafluoroethoxy groups are crucial intermediates in the synthesis of agrochemicals and pharmaceuticals. They have been employed in the synthesis of highly efficient herbicides and potential antithyroid drugs, highlighting their role in the development of new treatments and agricultural products (Zuo Hang-dong, 2010).

Material Science and Functional Materials

Research into the synthesis and application of substituted pyridines, including those with chloromethyl and pentafluoroethoxy groups, contributes to the development of new materials with potential electronic, photophysical, and catalytic properties. For instance, fully regiocontrolled polyarylation of pyridine has been achieved, providing insights into the construction of environment-sensitive probes with significant solvatochromism and quantum yield values (Doebelin et al., 2014).

properties

IUPAC Name |

2-(chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF5NO/c9-3-5-1-2-6(4-15-5)16-8(13,14)7(10,11)12/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWFAMSMUWMDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679702.png)

![5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2679704.png)

![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2679710.png)

![2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine](/img/structure/B2679720.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol](/img/structure/B2679721.png)